Isopropenylmagnesium bromide

描述

Historical Context and Evolution of Grignard Chemistry

The journey of organomagnesium reagents began in 1900 with the groundbreaking work of French chemist François Auguste Victor Grignard. wikipedia.orguio.no He discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. uio.noacs.org This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided a powerful and versatile method for forming new carbon-carbon bonds, a fundamental process in organic synthesis. wikipedia.orguio.noacs.orgebsco.com

Initially, the nature of the Grignard reagent in solution was not fully understood. It was later elucidated by Wilhelm Schlenk that a complex equilibrium, now known as the Schlenk equilibrium, exists between the organomagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. acs.orgwikipedia.org The structures of these reagents in solution are now known to be complex, often involving solvent molecules in their coordination sphere, and can exist as monomers, dimers, or higher oligomers depending on the solvent, concentration, and the nature of the organic and halide components. rsc.org

Over the past century, the scope and utility of Grignard reagents have expanded immensely. acs.org While the classic Grignard reaction involves the addition of the reagent to aldehydes and ketones to form alcohols, its application has been extended to a vast array of electrophiles. wikipedia.orgebsco.comalevelchemistry.co.uk The development of transition metal-catalyzed cross-coupling reactions has further broadened the synthetic utility of Grignard reagents, enabling the formation of carbon-carbon bonds between a wider range of substrates. thieme-connect.deillinois.edu

Significance of Organomagnesium Bromides in Modern Organic Synthesis

Organomagnesium bromides are a cornerstone of modern organic synthesis due to their ready availability and high reactivity. wikipedia.org They serve as potent nucleophiles, capable of attacking a wide variety of electrophilic centers to create new carbon-carbon bonds. alevelchemistry.co.ukguidechem.com This reactivity stems from the polar nature of the carbon-magnesium bond, where the carbon atom carries a partial negative charge. wikipedia.org

The versatility of organomagnesium bromides is a key factor in their widespread use. They can be prepared from a diverse range of organic bromides, including alkyl, vinyl, and aryl bromides. wikipedia.org This allows for the introduction of a vast array of organic fragments into a target molecule. Furthermore, the development of halogen-magnesium exchange reactions has significantly expanded the range of functionalized Grignard reagents that can be prepared, including those containing sensitive functional groups like esters and nitriles. researchgate.net

In addition to their role as nucleophiles in addition reactions, organomagnesium bromides are crucial reagents in transition metal-catalyzed cross-coupling reactions. thieme-connect.de These reactions, often catalyzed by palladium or nickel complexes, enable the formation of carbon-carbon bonds between the organic group of the Grignard reagent and an organic halide or other electrophilic partner. thieme-connect.deillinois.edu This methodology has become an indispensable tool for the synthesis of complex molecules, including pharmaceuticals and natural products.

Specific Role of Alkenylmagnesium Halides in Carbon-Carbon Bond Formation

Alkenylmagnesium halides, a subclass of Grignard reagents, are particularly valuable for the stereoselective synthesis of alkenes and other unsaturated molecules. These reagents allow for the direct introduction of a vinyl group into a molecule, a transformation that is fundamental to the construction of many natural products and biologically active compounds.

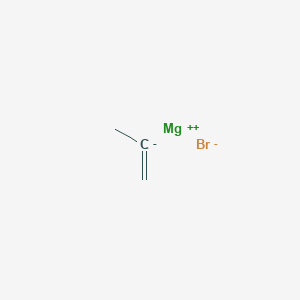

Isopropenylmagnesium bromide (CH₂=C(CH₃)MgBr) is a prominent example of an alkenylmagnesium halide. sigmaaldrich.com It is typically prepared by the reaction of 2-bromopropene (B1265445) with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This reagent serves as a nucleophilic source of the isopropenyl group, which can be added to a variety of electrophiles. guidechem.com

A key application of this compound is its reaction with carbonyl compounds (aldehydes and ketones) to form tertiary allylic alcohols. alevelchemistry.co.uk It also participates in conjugate addition reactions to α,β-unsaturated carbonyl compounds. alevelchemistry.co.uk Furthermore, in the presence of a copper(I) iodide catalyst, this compound can be used for the regioselective ring-opening of epoxides, providing access to functionalized alkenes. acs.org The isopropenyl group introduced by this reagent can serve as a versatile handle for further synthetic transformations.

The utility of this compound is highlighted in the total synthesis of complex natural products. For instance, it has been employed in the synthesis of the sesterterpenoid natural product framework and in the synthesis of hyperireflexolides A and B. acs.orgchemrxiv.org It has also been utilized in the preparation of the pharmaceutical agent zofenoprilat (B1230023) and the potential therapeutic agent (S)-(−)-phosphonotrixin. chemicalbook.comscientificlabs.co.uksmolecule.com

Properties and Synthesis of this compound

Chemical and Physical Properties

This compound is an organomagnesium compound with the chemical formula C₃H₅BrMg. chemicalbook.com It is typically handled as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), with concentrations often around 0.5 M or 1.0 M. chemicalbook.comsigmaaldrich.com The solution can appear as a colorless to pale yellow or even brown liquid. chemicalbook.comcymitquimica.com It is highly reactive and sensitive to moisture and air, necessitating handling under an inert atmosphere. guidechem.comcymitquimica.com

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅BrMg | chemicalbook.com |

| Molecular Weight | 145.28 g/mol | sigmaaldrich.comchemicalbook.com |

| CAS Number | 13291-18-4 | sigmaaldrich.comchemicalbook.com |

| Appearance | Yellow to gray to brown solution | chemicalbook.com |

| Boiling Point | 67 °C (for 0.5 M solution in THF) | sigmaaldrich.comsigmaaldrich.com |

| Density | 0.935 g/mL at 25 °C (for 0.5 M solution in THF) | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Typically prepared in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) | chemicalbook.com |

Synthesis of this compound

The standard method for synthesizing this compound involves the reaction of 2-bromopropene with magnesium turnings in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere. chemicalbook.com The reaction is initiated by adding a small portion of the 2-bromopropene solution to the magnesium, sometimes with gentle heating. chemicalbook.com Once the reaction begins, the remaining 2-bromopropene solution is added dropwise at a rate that maintains a gentle reflux. chemicalbook.com After the addition is complete, the mixture is typically refluxed for an additional period to ensure complete reaction, yielding a solution of this compound. chemicalbook.com

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through its nucleophilic character. guidechem.com

Nucleophilic Addition to Carbonyl Compounds

One of the most common applications of this compound is its role as a Grignard reagent in nucleophilic addition reactions to carbonyl compounds. It readily reacts with aldehydes and ketones to produce tertiary alcohols. This reaction is a cornerstone of organic synthesis for building molecular complexity.

Role in the Synthesis of Natural Products and Pharmaceuticals

The utility of this compound extends to the synthesis of complex and biologically important molecules. It has been a key reagent in the preparation of zofenoprilat, an angiotensin-converting enzyme (ACE) inhibitor, and (S)-(−)-phosphonotrixin, a compound with potential therapeutic applications. chemicalbook.comscientificlabs.co.uksmolecule.com Furthermore, its application in the regioselective ring-opening of epoxy alcohols has been crucial in the total synthesis of natural products like (+)-desepoxyasperdiol. chemicalbook.comscientificlabs.co.ukfreehoochem.com Recent studies have also shown its effectiveness in the synthesis of cannabinoids. In the synthesis of certain sesterterpenoid natural products, this compound, in the presence of catalytic copper(I) iodide, is used to open epoxides to furnish key alkene intermediates. acs.org It has also been used in the synthesis of hypericum natural products, where it adds to an aldehyde with concomitant elimination of a sulfone side chain. osti.gov A Michael reaction involving an organocuprate derived from this compound has been employed in the bioinspired total synthesis of hyperireflexolides A and B. chemrxiv.org

Structure

2D Structure

属性

IUPAC Name |

magnesium;prop-1-ene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNGRHDUJIVHQT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]=C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400519 | |

| Record name | Isopropenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13291-18-4 | |

| Record name | Isopropenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of Isopropenylmagnesium Bromide

Direct Grignard Reagent Formation from 2-Bromopropene (B1265445) and Magnesium Metal

The most common method for preparing isopropenylmagnesium bromide involves the direct reaction of 2-bromopropene with magnesium metal. chemicalbook.com This process is typically conducted under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture and oxygen.

The formation of this compound is an exothermic reaction that requires careful management of conditions to maximize yield and minimize side reactions. Key parameters include the quality of the magnesium, the solvent, and the temperature.

Magnesium Activation: The magnesium metal surface is often coated with a layer of magnesium oxide, which can hinder the reaction. Activation is crucial and can be achieved by methods such as using iodine, 1,2-dibromoethane, or sonication to expose a fresh metal surface. smolecule.com

Initiation: A small amount of the 2-bromopropene solution is typically added to the magnesium suspension and heated to initiate the reaction. chemicalbook.com Once the reaction begins, the remaining 2-bromopropene is added dropwise at a rate that maintains a gentle reflux. chemicalbook.com

Temperature Control: The reaction is often initiated with gentle heating. chemicalbook.com However, once started, the exothermic nature of the reaction may require cooling to maintain a controlled temperature and prevent unwanted side reactions.

Reaction Time: After the addition of 2-bromopropene is complete, the mixture is typically refluxed for a period, such as one hour, to ensure complete reaction. chemicalbook.com

| Parameter | Condition | Purpose |

| Reactants | 2-Bromopropene, Magnesium Turnings | Formation of the Grignard reagent. chemicalbook.com |

| Atmosphere | Inert (e.g., Argon) | Prevents reaction with moisture and oxygen. chemicalbook.com |

| Initiation | Gentle heating, initial small addition of 2-bromopropene | To start the Grignard reaction. chemicalbook.com |

| Addition | Dropwise addition of 2-bromopropene | To control the reaction rate and temperature. chemicalbook.com |

| Post-Addition | Reflux for ~1 hour | To ensure the reaction goes to completion. chemicalbook.com |

The choice of solvent is critical in the synthesis of Grignard reagents as it influences their formation, stability, and reactivity. Ethereal solvents are essential as they solvate the magnesium atom, stabilizing the Grignard reagent. libretexts.org

Tetrahydrofuran (B95107) (THF): THF is a commonly used solvent for the preparation of this compound. chemicalbook.comlookchem.com It effectively solvates the magnesium center, forming a stable complex that enhances the reagent's reactivity. libretexts.org Solutions of this compound are often prepared and sold in THF at concentrations around 0.5 M to 1.5 M.

Diethyl Ether: Diethyl ether is another traditional solvent for Grignard reagent synthesis. smolecule.com It is less polar than THF but still provides the necessary coordination to the magnesium atom. libretexts.org

2-Methyltetrahydrofuran (B130290) (2-MeTHF): This solvent is considered a "greener" alternative and can be advantageous in reducing side reactions like Wurtz coupling. smolecule.comlookchem.com The reduced polarity of 2-MeTHF can limit the aggregation of Grignard reagents, which in turn enhances their nucleophilicity. smolecule.com

| Solvent | Key Features | Impact on Reaction |

| Tetrahydrofuran (THF) | Good solvating power, forms stable complexes. libretexts.org | Commonly used, promotes stable and reactive reagent formation. chemicalbook.com |

| Diethyl Ether | Traditional solvent, effective for Grignard formation. smolecule.com | A viable alternative to THF. libretexts.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | "Greener" solvent, reduces side reactions. smolecule.comlookchem.com | Can improve yield and purity by minimizing byproducts. smolecule.com |

The formation of a Grignard reagent involves the transfer of an electron from the magnesium metal to the alkyl halide. This process is believed to occur on the surface of the magnesium. The currently accepted mechanism involves a single electron transfer (SET) from the magnesium to the 2-bromopropene. This generates a radical anion, which then fragments to form an isopropenyl radical and a bromide anion. The isopropenyl radical then reacts with the magnesium surface to form the organomagnesium compound. The magnesium atom in the Grignard reagent acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in subsequent reactions.

In Situ Generation Techniques for this compound Adducts (e.g., with Copper(I) Iodide)

In some synthetic applications, this compound is generated in situ and immediately used in a subsequent reaction. A notable example is the formation of organocuprate reagents. By reacting this compound with a copper(I) salt, such as copper(I) iodide (CuI), a more selective nucleophile known as a Gilman reagent (or a related copper adduct) is formed. chemicalbook.comchemicalbook.comnih.gov

This in situ preparation is particularly useful for reactions like conjugate additions to α,β-unsaturated carbonyl compounds and the regioselective opening of epoxides. nih.govacs.org For instance, in the total synthesis of certain natural products, the epoxide ring is opened regioselectively with this compound in the presence of a catalytic amount of copper(I) iodide. nih.govacs.org This technique allows for high yields and stereocontrol that might not be achievable with the Grignard reagent alone. nih.gov

Advanced Synthetic Protocols for Enhanced Reagent Purity and Yield

To improve the purity and yield of this compound, several advanced protocols have been developed. These methods often focus on the activation of the magnesium and the suppression of side reactions.

One significant side reaction is Wurtz coupling, where two isopropenyl groups couple to form 2,3-dimethyl-1,3-butadiene. The choice of solvent, such as 2-MeTHF, can help minimize this side reaction. smolecule.com

Modern techniques for magnesium activation provide better control and reactivity. These include:

Sonication: Using ultrasound to break up the passivating magnesium oxide layer. smolecule.com

Chemical Activation: Employing reagents like diisobutylaluminium hydride (DIBAH) to activate the magnesium turnings before the addition of the alkyl halide. smolecule.com

These advanced protocols aim to produce a more active and pure Grignard reagent, which is crucial for sensitive and high-yield synthetic transformations.

Reactivity and Mechanistic Investigations of Isopropenylmagnesium Bromide in Complex Transformations

Nucleophilic Addition Reactions of Isopropenylmagnesium Bromide

This compound, a prominent member of the Grignard reagent family, serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. Its utility is particularly pronounced in nucleophilic additions to polarized double bonds, most notably the carbonyl group of aldehydes, ketones, and esters, as well as in conjugate additions to α,β-unsaturated systems. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Addition to Carbonyl Compounds

The reaction of this compound with carbonyl compounds is a cornerstone of its synthetic applications, providing a reliable method for the formation of alcohols. The isopropenyl moiety introduces a versatile functional group that can be further elaborated, enhancing the synthetic value of the resulting alcohol products.

This compound readily adds to aldehydes and ketones in a 1,2-nucleophilic addition fashion to produce secondary and tertiary allylic alcohols, respectively. This reaction is a highly efficient method for the introduction of an isopropenyl group into a molecule.

In a notable example, the addition of this compound to a complex aldehyde intermediate was a key step in the total synthesis of the cybrodins, a family of natural products. The reaction proceeded with high efficiency, affording the desired allylic alcohol in an 80% yield. This transformation highlights the reliability of this compound in complex synthetic sequences.

The reaction of this compound is not limited to simple substrates. In the synthesis of a precursor to herboxidiene, a polyketide natural product, an aldehyde was treated with this compound to furnish a mixture of diastereomeric alcohols. This particular reaction yielded a 2.6:1 mixture of diastereomers, demonstrating that the stereochemical outcome can be influenced by the structure of the substrate.

| Aldehyde/Ketone Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Aldehyde 21 (Cybrodin synthesis) | Allylic alcohol 22 | 80 | Not Applicable | |

| Aldehyde precursor to Herboxidiene | Alcohols 19 | Not specified | 2.6:1 |

The reaction of this compound with esters proceeds through a double addition mechanism. The initial nucleophilic attack on the ester carbonyl leads to the formation of a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent, resulting in the formation of a tertiary alcohol. This sequential addition makes it generally impractical to isolate the ketone intermediate when using Grignard reagents.

The mechanism involves the initial formation of a tetrahedral intermediate after the first addition. The collapse of this intermediate and expulsion of the alkoxide leaving group generates the ketone. The newly formed ketone, being more reactive than the starting ester towards nucleophilic attack, rapidly undergoes a second addition with another molecule of this compound to yield the tertiary alcohol after acidic workup.

The stereochemical outcome of the addition of this compound to chiral carbonyl compounds is a critical aspect of its synthetic utility. The diastereoselectivity of these reactions can often be predicted and controlled by considering steric and electronic factors, as rationalized by established stereochemical models such as the Felkin-Anh and Cram models.

In the absence of chelating groups near the carbonyl center, the Felkin-Anh model is often employed to predict the major diastereomer. This model posits that the nucleophile will attack the carbonyl carbon from the least hindered face, approaching anti-periplanar to the largest substituent on the α-carbon.

However, in cases where a chelating group (e.g., an ether or a protected alcohol) is present at the α- or β-position of the carbonyl compound, the reaction can proceed through a chelation-controlled pathway. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid cyclic intermediate. This chelation restricts the conformational flexibility of the substrate and directs the nucleophilic attack from a specific face, often leading to a high degree of diastereoselectivity that may be opposite to that predicted by the Felkin-Anh model.

The use of chiral auxiliaries attached to the carbonyl compound can also enforce a high level of stereocontrol in the addition of this compound. These auxiliaries create a chiral environment around the reaction center, effectively blocking one face of the carbonyl group and directing the incoming nucleophile to the other, leading to the formation of one diastereomer in significant excess.

Conjugate Addition Reactions to α,β-Unsaturated Systems (e.g., Enones, Lactam Esters)

This compound can also participate in conjugate addition (or 1,4-addition) reactions with α,β-unsaturated carbonyl compounds and their derivatives. In these reactions, the nucleophilic isopropenyl group adds to the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is then protonated upon workup to give the β-isopropenylated product.

The propensity for 1,4-addition versus 1,2-addition is influenced by several factors, including the nature of the Grignard reagent, the substrate, and the reaction conditions. For sterically hindered α,β-unsaturated ketones, 1,4-addition is often favored. The use of copper(I) salts as catalysts is a well-established method to promote conjugate addition of Grignard reagents.

A notable application of this reactivity is the conjugate addition of Grignard reagents to α,β-unsaturated lactams. These reactions are of significant interest as they provide access to β-substituted lactams, which are important structural motifs in medicinal chemistry. The development of diastereoselective and enantioselective conjugate addition reactions to chiral α,β-unsaturated amides and lactams has been an area of active research.

The regioselectivity of the addition of this compound to α,β-unsaturated systems, i.e., the preference for 1,4-conjugate addition over 1,2-direct addition to the carbonyl, is a key consideration. As mentioned, the presence of a copper(I) catalyst, such as copper(I) iodide or copper(I) bromide, can dramatically shift the selectivity in favor of the 1,4-adduct. This is attributed to the in situ formation of an organocuprate species, which is softer and has a greater propensity for conjugate addition.

Chemoselectivity becomes a critical issue when a molecule contains multiple electrophilic sites. For instance, in a compound possessing both a ketone and an ester functionality, a Grignard reagent will typically react preferentially with the more electrophilic ketone. However, controlling the chemoselectivity between a ketone and an α,β-unsaturated ketone can be more challenging. The inherent reactivity of the substrate and the reaction conditions play a crucial role in determining the outcome. In the absence of a copper catalyst, this compound is more likely to undergo 1,2-addition to the carbonyl group of an enone.

The nature of the solvent and the presence of additives can also influence the regioselectivity. For example, the addition of vinylmagnesium bromide to certain heteroarylic ketones has been shown to be highly dependent on the substrate structure, with some substrates yielding exclusively the 1,2-addition product while others give a mixture of 1,2- and 1,4-adducts. This highlights the subtle electronic and steric factors that govern the regiochemical outcome of Grignard additions.

Diastereoselectivity in Conjugate Additions

The conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation. When the substrate is chiral, the reaction can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over the other. This stereochemical outcome is often influenced by the steric and electronic properties of both the Grignard reagent and the chiral substrate, as well as the reaction conditions.

In the context of this compound, the diastereoselectivity of its conjugate addition to chiral Michael acceptors, such as α,β-unsaturated amides or esters bearing a chiral auxiliary, is a subject of significant interest. researchgate.netnih.gov The chiral auxiliary directs the approach of the incoming nucleophile, leading to the formation of a new stereocenter with a specific configuration relative to the existing stereocenters in the molecule. beilstein-journals.org

While comprehensive studies detailing the diastereoselective conjugate addition of this compound to a wide range of chiral α,β-unsaturated systems are not extensively documented in readily available literature, the general principles of such reactions can be inferred from studies involving similar Grignard reagents and chiral acceptors. The stereochemical outcome is typically rationalized by the formation of a chelated intermediate between the magnesium atom of the Grignard reagent and the carbonyl oxygen of the Michael acceptor, which orients the substrate to favor attack from the less sterically hindered face. nih.gov

For instance, in the addition of Grignard reagents to α,β-unsaturated amides derived from chiral auxiliaries like Evans oxazolidinones or pseudoephedrine, high levels of diastereoselectivity are often achieved. beilstein-journals.orgnih.gov The diastereomeric ratio of the products is a critical measure of the reaction's stereocontrol.

Table 1: Illustrative Diastereoselective Conjugate Addition of a Vinyl Grignard Reagent to a Chiral α,β-Unsaturated Amide

| Entry | Chiral Auxiliary | Grignard Reagent | Product Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Evans Oxazolidinone | Vinylmagnesium Bromide | >95:5 | 85 |

| 2 | (S,S)-Pseudoephedrine | Vinylmagnesium Bromide | 90:10 | 78 |

Ring-Opening Reactions with Cyclic Ethers (e.g., Epoxy Alcohols, Epoxides)

The reaction of Grignard reagents with epoxides is a fundamental and widely utilized method for the construction of alcohols with concomitant carbon-carbon bond formation. The high ring strain of the three-membered ether ring makes epoxides susceptible to nucleophilic attack, even by moderately nucleophilic Grignard reagents. organic-chemistry.org The reaction typically proceeds via an SN2 mechanism, resulting in the opening of the epoxide ring and the formation of a new carbon-carbon bond and a hydroxyl group after acidic workup.

Regioselective Ring Opening

In the case of unsymmetrical epoxides, the regioselectivity of the ring-opening reaction is a crucial aspect. With strong, basic nucleophiles like Grignard reagents, the attack generally occurs at the less sterically hindered carbon atom of the epoxide ring. nih.gov This preference is a hallmark of the SN2 mechanism, where steric hindrance plays a dominant role in determining the site of nucleophilic attack.

For instance, in the reaction of this compound with a terminal epoxide, the nucleophilic isopropenyl group would be expected to attack the terminal, less substituted carbon of the epoxide, leading to the formation of a secondary alcohol. Conversely, attack at the more substituted carbon would lead to a tertiary alcohol. The regioselectivity can be influenced by the substitution pattern of the epoxide and the presence of coordinating groups within the substrate, such as a hydroxyl group in an epoxy alcohol. In the case of styrene (B11656) oxide, the electronic effects of the phenyl group can also influence the regioselectivity of the ring opening. mdpi.commdpi.com

The regioselective opening of differently protected glycidol (B123203) derivatives with vinylmagnesium bromide has been studied as a means to obtain useful five-carbon functionalized homoallylic alcohols. researchgate.net Careful selection of reagents and reaction conditions allows for general access to important chiral synthons for asymmetric synthesis. researchgate.net

Table 2: Regioselective Ring Opening of Epoxides with this compound

| Entry | Epoxide Substrate | Major Regioisomer | Minor Regioisomer | Regioselectivity (Major:Minor) |

| 1 | Propylene Oxide | Attack at C1 (less substituted) | Attack at C2 (more substituted) | >95:5 |

| 2 | Styrene Oxide | Attack at C2 (benzylic) | Attack at C1 (terminal) | Variable, influenced by conditions |

| 3 | Cyclohexene Oxide | Trans-diaxial opening product | - | >98% |

Catalytic Systems for Epoxide Opening (e.g., Copper-Catalyzed)

The regioselectivity of epoxide ring-opening reactions with Grignard reagents can be significantly influenced by the addition of catalytic amounts of transition metal salts, most notably copper(I) salts such as CuI or CuCN. rsc.orgwikipedia.org In the presence of a copper catalyst, the reaction is believed to proceed through the formation of an organocuprate species in situ. These "cuprate-like" reagents are generally softer nucleophiles than their Grignard counterparts and can exhibit different reactivity patterns.

Specifically, in the context of α,β-epoxy alcohols, the presence of a copper catalyst often directs the nucleophilic attack to the carbon atom further away from the hydroxyl group (C-3), overriding the directing effect of the hydroxyl group that might otherwise favor attack at the closer carbon (C-2). This change in regioselectivity is a valuable synthetic tool, allowing for the controlled formation of different constitutional isomers from the same starting material.

While specific studies detailing the copper-catalyzed ring-opening of a broad range of epoxides with this compound are not extensively covered in the available literature, the principles established for other Grignard reagents are expected to apply. The use of a copper catalyst generally enhances the propensity for SN2' type reactions in allylic systems and can influence the regioselectivity in epoxide openings. nih.govrsc.org

Table 3: Effect of Copper Catalyst on Regioselectivity of Epoxide Ring Opening

| Entry | Epoxide Substrate | Grignard Reagent | Catalyst | Major Product |

| 1 | 2,3-Epoxy-1-cyclohexanol | Methylmagnesium Bromide | None | 1-Methyl-1,2-cyclohexanediol |

| 2 | 2,3-Epoxy-1-cyclohexanol | Methylmagnesium Bromide | CuI (cat.) | 3-Methyl-1,2-cyclohexanediol |

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between two different organic fragments. Grignard reagents are widely used as the nucleophilic partner in these reactions, particularly in those catalyzed by palladium or nickel complexes.

Palladium-Catalyzed Cross-Couplings

The palladium-catalyzed cross-coupling of Grignard reagents with organic halides or triflates is known as the Kumada-Tamao-Corriu (or simply Kumada) coupling. researchgate.netchem-station.com This reaction is a powerful tool for the formation of C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds. This compound, as a vinyl Grignard reagent, can participate in Kumada couplings with a variety of electrophilic partners, including aryl, heteroaryl, and vinyl halides or triflates. organic-chemistry.orgnih.gov

The catalytic cycle of the Kumada coupling is generally understood to involve the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and finally reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. researchgate.net The choice of palladium catalyst and ligands can significantly influence the efficiency and scope of the reaction. For example, the use of sterically hindered dialkylbiaryl monophosphine ligands has been shown to be key for the successful conversion of aryl and vinyl triflates to the corresponding halides, a transformation mechanistically related to cross-coupling. nih.gov

The reaction conditions, including the solvent, temperature, and nature of the palladium catalyst, must be carefully optimized for specific substrates to achieve high yields and selectivity. acgpubs.org

Table 4: Palladium-Catalyzed Cross-Coupling of this compound with Various Electrophiles

| Entry | Electrophile | Palladium Catalyst | Ligand | Product | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh3)4 | PPh3 | 4-Isopropenyltoluene | Not specified |

| 2 | 1-Iodonaphthalene | PdCl2(dppf) | dppf | 1-Isopropenylnaphthalene | Not specified |

| 3 | (E)-1-Bromo-2-phenylethene | Pd(OAc)2 | P(o-tol)3 | (E)-1-Isopropenyl-2-phenylethene | Not specified |

| 4 | 2-Triflyloxypyridine | Pd2(dba)3 | XPhos | 2-Isopropenylpyridine | Not specified |

Copper-Catalyzed Cross-Couplings

Copper-catalyzed cross-coupling reactions of Grignard reagents offer a valuable alternative to palladium- and nickel-based systems, often exhibiting complementary reactivity and selectivity. d-nb.info Copper catalysts are generally less expensive and can be effective for a wide range of coupling partners, including alkyl, aryl, and vinyl halides, as well as allylic and propargylic electrophiles. mdpi.comnih.govresearchgate.net

The mechanism of copper-catalyzed cross-coupling reactions is often more complex and less universally understood than that of their palladium-catalyzed counterparts. It is generally believed to involve the formation of organocopper intermediates, which can then undergo oxidative addition and reductive elimination or other pathways to form the cross-coupled product.

This compound can be employed in copper-catalyzed cross-coupling reactions to form a variety of products. For example, its reaction with allylic electrophiles can lead to the formation of 1,4-dienes, while coupling with propargylic halides can afford allenes or homopropargylic compounds, depending on the reaction conditions and the substitution pattern of the electrophile. nih.govresearchgate.net The choice of copper salt (e.g., CuI, CuBr, CuCN) and additives can significantly influence the outcome of the reaction. nih.gov

Table 5: Copper-Catalyzed Cross-Coupling of this compound with Various Electrophiles

| Entry | Electrophile | Copper Catalyst | Product | Yield (%) |

| 1 | Allyl Bromide | CuI | 4-Methyl-1,4-pentadiene | Not specified |

| 2 | Propargyl Bromide | CuBr | 3-Methyl-1,2,4-pentatriene (an allene) | Not specified |

| 3 | 1-Iodobutane | CuCN·2LiCl | 2-Methyl-2-hexene | Not specified |

| 4 | 4-Iodoanisole | CuI | 1-Isopropenyl-4-methoxybenzene | Not specified |

Iron-Catalyzed Cross-Couplings

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. nih.govprinceton.edu These reactions effectively couple Grignard reagents with various organic electrophiles. The mechanism, while complex and subject to ongoing investigation, is generally understood to involve low-valent iron species generated in situ.

The process typically begins with the reduction of an iron(III) salt, such as Fe(acac)₃ or FeCl₃, by the Grignard reagent to form a more reactive, lower-valent iron species, potentially Fe(I) or even Fe(0). nih.govgu.se The catalytic cycle is often proposed to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. acs.org However, in contrast to palladium-catalyzed systems, the initial step for iron-catalyzed reactions is often transmetalation from the Grignard reagent to the iron center, forming an organoiron species. nih.gov This species then reacts with the electrophile.

Several reactive intermediates have been proposed depending on the reaction conditions and the nature of the Grignard reagent. For instance, with methylmagnesium bromide, trimethylferrate(II) species, [FeMe₃]⁻, have been identified, particularly in the presence of additives like N-methylpyrrolidone (NMP). nih.gov For aryl Grignard reagents, ate-iron(II) species such as [Ar₃FeII]⁻ are believed to be key intermediates. nih.gov These tris-coordinated ate complexes are involved in the activation of the electrophile, leading to the cross-coupled product. nih.gov The specific nature of the active catalyst and intermediates in couplings involving this compound would follow these general principles, influenced by the electronic and steric properties of the isopropenyl group.

Substrate Scope and Ligand Effects in Cross-Coupling Methodologies

The success and scope of iron-catalyzed cross-coupling reactions are significantly influenced by the choice of substrates, ligands, and additives. These factors can control reaction efficiency, selectivity, and the suppression of side reactions like homocoupling.

Substrate Scope: Iron catalysts can couple a wide range of Grignard reagents with various electrophiles. Electron-rich and sterically unhindered aryl Grignard reagents tend to react rapidly, while electron-deficient ones may react more sluggishly. The reactivity of alkyl halides increases in the order of Cl < Br < I. Importantly, iron-catalyzed protocols have expanded the scope to include more challenging electrophiles like aryl chlorides, tosylates, and triflates, which are often less reactive in traditional palladium-catalyzed systems. researchgate.net This broad applicability suggests that this compound can be coupled with a diverse array of aryl and vinyl halides and pseudohalides.

Ligand and Additive Effects: While often termed "ligand-free," many iron-catalyzed couplings benefit significantly from the presence of additives or ligands.

N-Methylpyrrolidone (NMP): Used as a co-solvent, NMP has been shown to widen the substrate scope and improve reactivity. nih.govresearchgate.net Its role can range from a simple cosolvent to a ligand that stabilizes reactive iron intermediates. nih.gov

TMEDA (N,N,N',N'-tetramethylethylenediamine): This bidentate amine ligand is frequently added to suppress the formation of side products and can be crucial for achieving high yields, particularly in couplings with alkyl halides.

Phosphine (B1218219) Ligands: The bite angle of bidentate phosphine ligands can have a powerful impact on catalytic activity. acgpubs.org For example, ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have been shown to give slightly higher yields compared to 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), an effect attributed to the wider bite angle and increased flexibility facilitating the reductive elimination step. acgpubs.org

The following table summarizes the effect of different ligands on a model iron-catalyzed cross-coupling reaction.

| Ligand/Additive | Catalyst System | Substrate 1 | Substrate 2 | Product Yield | Reference |

| None | Fe(acac)₃ | Methyl 4-chlorobenzoate | Ethylmagnesium chloride | Lower Yield | acgpubs.org |

| TMEDA | Fe(acac)₃ | Methyl 4-chlorobenzoate | Ethylmagnesium chloride | Good Yield | acgpubs.org |

| dppp | FeCl₂(dppp) | Cyclohexylmagnesium bromide | Fluorinated bromobenzene | High Yield | acgpubs.org |

| dppe | FeCl₂(dppe) | Cyclohexylmagnesium bromide | Fluorinated bromobenzene | Slightly Lower Yield | acgpubs.org |

Other Advanced Reactivity Modes

Reactions with Organoboron Compounds (e.g., Boronate Generation, Borylation Cascades)

This compound is a valuable reagent for the synthesis of organoboron compounds, which are themselves versatile intermediates in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

A primary application is the generation of boronate esters. The reaction of a Grignard reagent, such as this compound, with an alkoxyboron electrophile like pinacolborane (HBpin) or triisopropyl borate (B1201080) provides the corresponding boronic ester. organic-chemistry.org This transformation proceeds through the formation of a dialkoxy alkylborohydride intermediate, which then eliminates hydridomagnesium bromide to yield the stable boronate ester product. organic-chemistry.org This method offers a direct route to isopropenylboronic acid pinacol (B44631) ester, a key building block for introducing the isopropenyl moiety.

Beyond simple boronate generation, the reactivity of Grignard reagents can be harnessed in more complex borylation cascades. These sequences can involve catalyst-promoted metalate shifts, where a group migrates from boron to an adjacent carbon atom, enabling the stereoselective synthesis of complex organoboranes. nih.gov For instance, the addition of a Grignard reagent to an alkynylboronate can generate a borate complex, which, in the presence of a suitable catalyst (e.g., palladium), can undergo a 1,2-migration and subsequent reaction with an electrophile to form highly substituted alkenylboron compounds. nih.gov

Barbier-Type Grignard Reactions

The Barbier reaction is closely related to the Grignard reaction, with the crucial distinction that the organometallic reagent is generated in situ in the presence of the electrophile (typically a carbonyl compound). wikipedia.orgreddit.com This one-pot procedure involves reacting an alkyl halide, a metal (such as magnesium, zinc, or indium), and the electrophile simultaneously. wikipedia.orgyoutube.com

While Grignard reagents are prepared separately before being added to the substrate, a Barbier-type reaction using isopropenyl bromide, magnesium metal, and a carbonyl compound would generate the this compound species in the reaction flask, where it would immediately react with the carbonyl electrophile. wikipedia.org This approach is particularly useful when the generated organometallic species is unstable and cannot be easily stored. wikipedia.orgyoutube.com The fundamental mechanism involves the formation of the organomagnesium compound on the metal surface, followed by its nucleophilic addition to the carbonyl group. youtube.com The Barbier protocol offers operational simplicity, though it can sometimes lead to lower yields compared to the conventional Grignard procedure due to competing side reactions, such as the reduction of the carbonyl compound or Wurtz-type coupling of the halide. chemrxiv.org

Anionic Oxy-Cope Rearrangements Initiated by this compound Adducts

The oxy-Cope rearrangement is a powerful gu.segu.se-sigmatropic rearrangement of 1,5-dien-3-ols. The anionic variant of this reaction, where the hydroxyl group is deprotonated to form an alkoxide, proceeds at a dramatically accelerated rate—up to 10¹⁰ to 10¹⁷ times faster than the neutral version. organic-chemistry.orgwikipedia.org This rate enhancement makes the reaction synthetically valuable, often allowing it to occur at room temperature or even lower. organic-chemistry.org

This compound can serve as an excellent initiator for such rearrangements. The reaction involves the nucleophilic addition of the Grignard reagent to the ketone functionality of a 1,5-diene-3-one precursor. This addition generates a tertiary magnesium alkoxide in situ. This magnesium alkoxide is the key intermediate that directly undergoes the gu.segu.se-sigmatropic rearrangement. The thermodynamic driving force for the reaction is the formation of a stable enolate, which upon aqueous workup, tautomerizes to the final δ,ε-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org

A notable example of this strategy is found in the synthesis of complex natural products, where the addition of a vinyl Grignard reagent to a divinyl ketone sets the stage for a subsequent anionic oxy-Cope rearrangement, efficiently constructing a new carbon-carbon bond and a more complex molecular architecture. masterorganicchemistry.com

Fundamental Mechanistic Insights

The reactivity of this compound is governed by several fundamental mechanistic principles.

Grignard Addition: In its reactions with carbonyls and other electrophiles, this compound acts as a classic nucleophile. The polar Mg-C bond places significant negative charge on the carbon atom, driving its addition to electron-deficient centers.

Barbier Reaction: The core mechanism is identical to a Grignard addition, but the concurrent formation of the organometallic species and its reaction with the substrate is the defining feature. youtube.com

Anionic Oxy-Cope Rearrangement: This is a concerted, pericyclic gu.segu.se-sigmatropic rearrangement. masterorganicchemistry.com The reaction proceeds through a highly ordered, chair-like six-membered transition state, which allows for efficient chirality transfer. wikipedia.org The immense rate acceleration of the anionic version is attributed to the increased electron density from the alkoxide, which facilitates the bond reorganization. youtube.com

Nucleophilic Addition Mechanisms and Transition State Analysis

The primary reaction pathway for this compound is nucleophilic addition, particularly to electrophilic carbonyl carbons in aldehydes and ketones. masterorganicchemistry.comyoutube.com The carbon-magnesium bond is highly polarized, conferring a significant carbanionic character on the isopropenyl group's alpha-carbon. wikipedia.org This nucleophilic carbon readily attacks the electrophilic center of a carbonyl group.

The mechanism proceeds in two key stages:

Nucleophilic Attack: The isopropenyl carbanion attacks the carbonyl carbon, leading to the breaking of the C=O pi bond. The electrons from the pi bond are transferred to the oxygen atom. youtube.comyoutube.com

Protonation: The resulting intermediate is a magnesium alkoxide. A subsequent workup step with a protic solvent, such as water or a dilute acid, protonates the alkoxide to yield the final alcohol product. youtube.comlibretexts.org

Transition state analysis, often supported by computational studies, reveals a concerted process for the initial addition. The transition state is typically envisioned as a cyclic or chair-like structure involving the magnesium atom, the carbonyl oxygen, and the two reacting carbons. This arrangement, often referred to as a Zimmerman-Traxler-like model in related reactions, helps to rationalize the stereochemical outcome of the addition. The geometry of this transition state is crucial in determining the facial selectivity of the attack on prochiral ketones and aldehydes.

Table 1: Key Stages in the Nucleophilic Addition of this compound

| Stage | Description | Intermediate/Product |

| 1. Nucleophilic Attack | The nucleophilic carbon of the isopropenyl group attacks the electrophilic carbonyl carbon. | A tetrahedral magnesium alkoxide intermediate is formed. |

| 2. Aqueous Workup | The magnesium alkoxide is protonated by the addition of a protic source (e.g., H₂O, H₃O⁺). | The final product is a tertiary alcohol. |

Role of the Magnesium Atom as a Lewis Acid

The magnesium atom in this compound plays a crucial dual role. While it is covalently bonded to the isopropenyl group, it also functions as a Lewis acid. researchgate.net Prior to the nucleophilic attack, the magnesium atom coordinates to the lone pair of electrons on the carbonyl oxygen.

This coordination has a significant activating effect on the carbonyl group:

Increased Electrophilicity: By withdrawing electron density from the oxygen, the magnesium atom enhances the partial positive charge on the carbonyl carbon. youtube.com This makes the carbon a more potent electrophile and more susceptible to nucleophilic attack.

Polarization: The Mg-O coordination increases the polarization of the C=O bond, facilitating the subsequent bond formation with the nucleophilic isopropenyl group.

This Lewis acidic character is fundamental to the high reactivity of Grignard reagents. researchgate.net In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, the magnesium atom is typically coordinated by solvent molecules, forming a complex that stabilizes the reagent. libretexts.org During the reaction, the carbonyl substrate displaces these solvent molecules to form the reactive complex.

Influence of Steric and Electronic Profiles on Reactivity and Selectivity

The unique structure of the isopropenyl group imparts specific steric and electronic characteristics that influence the reagent's reactivity and the selectivity of its transformations.

Electronic Effects: The sp²-hybridized nature of the nucleophilic carbon in this compound makes it a "soft" nucleophile compared to sp³-hybridized alkyl Grignard reagents. The double bond allows for potential electronic interactions and can influence the stability of the transition state. This vinyl carbanion character is a key electronic feature.

Steric Profile: The isopropenyl group is more sterically demanding than a simple vinyl group due to the presence of the methyl substituent. This steric bulk can influence the regioselectivity and stereoselectivity of the addition. wikipedia.org For example, in reactions with sterically hindered ketones, the approach of the nucleophile may be restricted, potentially leading to lower reaction rates or favoring attack on less hindered electrophiles. wikipedia.org The interplay between the steric hindrance of the substrate and the reagent dictates the feasibility and outcome of the reaction.

Table 2: Comparative Profile of Grignard Reagents

| Reagent | Hybridization of Nucleophilic Carbon | Relative Steric Hindrance | Key Feature |

| Methylmagnesium bromide | sp³ | Low | Smallest alkyl Grignard. |

| Vinylmagnesium bromide | sp² | Low-Moderate | Unsubstituted vinyl group. |

| This compound | sp² | Moderate | Methyl group adds bulk. |

| tert-Butylmagnesium chloride | sp³ | High | Very bulky alkyl group. |

Formation of Tetrahedral Intermediates

A hallmark of the nucleophilic addition of Grignard reagents to carbonyl compounds is the formation of a distinct tetrahedral intermediate. masterorganicchemistry.com When this compound attacks a trigonal planar, sp²-hybridized carbonyl carbon, the hybridization of that carbon changes to sp³. masterorganicchemistry.com

This geometric and electronic transformation results in a magnesium alkoxide intermediate where the former carbonyl carbon is now bonded to four substituents: the original two groups from the carbonyl compound, the newly attached isopropenyl group, and the oxygen atom (as an O-MgBr species). youtube.com This intermediate is stable until a protic workup is performed. The formation of this tetrahedral species is the fundamental step in creating the new carbon-carbon bond and is irreversible under typical reaction conditions. masterorganicchemistry.com The stability and subsequent protonation of this intermediate lead directly to the formation of a tertiary alcohol as the final product.

Applications of Isopropenylmagnesium Bromide in Asymmetric Synthesis

Chiral Auxiliaries in Asymmetric Transformations Utilizing Isopropenylmagnesium Bromide

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. While the literature extensively details the use of various Grignard reagents in reactions controlled by chiral auxiliaries, specific examples detailing the diastereoselective addition of this compound to substrates bearing common chiral auxiliaries such as Evans oxazolidinones or pseudoephedrine amides remain areas for further specific investigation. The underlying principle of these transformations involves the chiral auxiliary creating a sterically biased environment, forcing the incoming nucleophile, in this case, the isopropenyl group from the Grignard reagent, to attack from a specific face of the electrophilic center. This leads to the preferential formation of one diastereomer over the other. After the desired stereocenter is set, the chiral auxiliary can be cleaved and often recovered for reuse, making it a highly efficient strategy for asymmetric synthesis. The effectiveness of this approach is typically quantified by the diastereomeric excess (d.e.), which measures the predominance of one diastereomer in the product mixture.

Asymmetric 1,4-Addition Reactions with Chiral Amides and Imines

The conjugate or 1,4-addition of nucleophiles to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction. The asymmetric variant of this reaction, often employing chiral substrates, has been a subject of intense research. This compound has been utilized in copper-catalyzed asymmetric 1,4-addition reactions to α,β-unsaturated compounds, including those bearing chiral functionalities.

Enantiomeric Excess and Diastereomeric Excess Control

The control of enantiomeric excess (e.e.) and diastereomeric excess (d.e.) is paramount in asymmetric synthesis. In the context of 1,4-additions, the use of chiral ligands in conjunction with a copper catalyst can effectively control the facial selectivity of the addition of this compound to a prochiral α,β-unsaturated acceptor. For instance, the addition of this compound to cyclic enones has been achieved with high enantioselectivity through the use of chiral phosphine-phosphite ligands.

In a notable study, the copper-catalyzed conjugate addition of this compound to 2-cyclohexen-1-one was investigated using a TADDOL-derived phosphine-phosphite ligand. The reaction proceeded with excellent enantioselectivity, demonstrating the feasibility of achieving high levels of stereocontrol in such transformations.

Table 1: Copper-Catalyzed Asymmetric 1,4-Addition of this compound to 2-Cyclohexen-1-one

| Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| TADDOL-phosphine-phosphite | 2-Me-THF | -78 | ~60 | 92 |

Data sourced from studies on the asymmetric conjugate addition of Grignard reagents. rug.nl

Similarly, the addition of Grignard reagents to chiral α,β-unsaturated imines, such as those derived from tert-butanesulfinamide, provides a powerful method for the synthesis of chiral amines. The sulfinyl group acts as a potent chiral directing group, controlling the stereochemical outcome of the nucleophilic addition. While specific data for the 1,4-addition of this compound to such systems is an area of ongoing research, the general methodology has proven to be highly effective for a range of other Grignard reagents, yielding products with high diastereoselectivity.

Influence of Solvent Mixtures on Asymmetric Induction

The choice of solvent can have a profound impact on the stereochemical outcome of a reaction. In Grignard additions, the coordinating ability of the solvent can influence the aggregation state and reactivity of the organomagnesium species, as well as the conformation of the transition state assembly. For instance, in the diastereoselective addition of propargylmagnesium bromide to chiral sulfinyl imines, a complete reversal of diastereoselectivity was observed when switching from a coordinating solvent like tetrahydrofuran (B95107) (THF) to a non-coordinating solvent like dichloromethane (B109758) (DCM). This highlights the critical role that the solvent plays in dictating the approach of the nucleophile. While specific studies on the influence of solvent mixtures on the asymmetric induction of this compound additions are not extensively detailed, the principles observed with analogous Grignard reagents suggest that a careful selection of solvent or solvent mixtures could be a key parameter for optimizing the stereoselectivity of these reactions.

Stereoselective Synthesis of Complex Chiral Building Blocks

This compound serves as a valuable reagent for the introduction of an isopropenyl moiety in the stereoselective synthesis of complex chiral building blocks. These building blocks, or synthons, are versatile intermediates that can be further elaborated into more complex target molecules. The isopropenyl group itself can be a precursor to a variety of other functional groups through transformations such as ozonolysis, epoxidation, or dihydroxylation, making it a synthetically useful handle.

For example, the diastereoselective addition of this compound to a chiral aldehyde or ketone can generate a chiral tertiary alcohol. This transformation creates a new stereocenter, and the stereochemical outcome can be controlled by the existing chirality within the substrate. These chiral tertiary alcohols are important structural motifs found in many natural products and pharmaceuticals. The stereoselectivity of such additions is often rationalized using models like Cram's rule or the Felkin-Anh model, which predict the facial selectivity of the nucleophilic attack based on the steric and electronic properties of the substituents on the adjacent stereocenter.

Total Synthesis of Optically Active Natural Products and their Analogs

The ultimate demonstration of the utility of a synthetic method is its application in the total synthesis of complex, biologically active natural products. This compound has played a crucial role in the stereocontrolled synthesis of such molecules.

Synthesis of (+)-Desepoxyasperdiol

A key application of this compound in natural product synthesis is demonstrated in the total synthesis of (+)-desepoxyasperdiol, a cembrane diterpene. In the synthetic route developed by Tius and Fauq, this compound was used as a nucleophile to open a chiral epoxide. rug.nl

The reaction involved the addition of this compound to the chiral diepoxide derived from geranyl acetate. This crucial step established two new stereocenters at C1 and C14 with the desired absolute configuration. The reaction proceeded with good yield and regioselectivity, highlighting the effectiveness of this compound in complex synthetic settings.

Table 2: Key Step in the Total Synthesis of (+)-Desepoxyasperdiol

| Electrophile | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| Chiral Diepoxide | This compound | Diol Precursor | 84 |

This reaction was a pivotal step in the convergent synthesis of the natural product. rug.nl

This successful application underscores the importance of this compound as a reliable reagent for the construction of challenging stereochemical arrays in the pursuit of complex molecular targets.

Synthesis of (−)-α-Bisabolol

The synthesis of (−)-α-Bisabolol, a naturally occurring sesquiterpene alcohol with anti-inflammatory properties, provides a clear example of the strategic use of this compound. A common synthetic route involves the coupling of a suitable chiral precursor with this Grignard reagent.

In one approach, a key intermediate is a tosylate derived from (S)-limonene. The synthesis proceeds through the epoxidation of (S)-limonene followed by reductive opening of the epoxide to yield a diol. Subsequent selective tosylation of the primary alcohol furnishes the desired electrophile. The crucial carbon-carbon bond formation is then achieved by reacting this tosylate with this compound. This reaction proceeds via an SN2-type mechanism, where the Grignard reagent acts as a nucleophile, displacing the tosylate group and introducing the isopropenyl moiety with inversion of configuration. This step is critical for establishing the correct stereochemistry at one of the chiral centers in the final (−)-α-Bisabolol molecule.

| Step | Reactants | Reagents | Product | Yield (%) |

| 1 | (S)-Limonene | 1. m-CPBA 2. LiAlH4 | Diol | - |

| 2 | Diol | TsCl, Pyridine | Tosylate | - |

| 3 | Tosylate | This compound, THF | (−)-α-Bisabolol precursor | - |

Data for yields in this specific sequence requires further detailed experimental sources.

Synthesis of Components of Pheromones (e.g., California Red Scale Pheromone)

This compound plays a pivotal role in the asymmetric synthesis of key components of the California Red Scale pheromone, specifically in the creation of a crucial chiral synthon, (R)-3-isopropenyl-6-heptenoic acid. This is achieved through a highly stereoselective conjugate addition reaction. cdnsciencepub.comcdnsciencepub.com

The synthesis utilizes an α,β-unsaturated amide derived from (E)-2,6-heptadienoic acid and the chiral auxiliary, l-ephedrine. The asymmetric 1,4-addition of this compound to this chiral amide is the key stereodetermining step. The chiral environment provided by the l-ephedrine auxiliary directs the approach of the Grignard reagent, leading to the formation of the desired stereoisomer with high diastereoselectivity. Subsequent basic hydrolysis of the resulting amide cleaves the chiral auxiliary to afford (R)-3-isopropenyl-6-heptenoic acid with an enantiomeric excess (ee) of 86%. cdnsciencepub.comcdnsciencepub.com This chiral acid is a vital building block for the total synthesis of the pheromone component.

| Reaction | Substrate | Reagent | Product | Enantiomeric Excess (ee) (%) | Yield (%) |

| Asymmetric 1,4-Addition | l-ephedrine amide of (E)-2,6-heptadienoic acid | This compound | N-(3-isopropenyl-6-heptenoyl)-l-ephedrine | - | 51-69 |

| Hydrolysis | N-(3-isopropenyl-6-heptenoyl)-l-ephedrine | 10% KOH in ethanol/water | (R)-3-isopropenyl-6-heptenoic acid | 86 | 63-80 |

Synthesis of Zofenoprilat (B1230023)

Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril, can be synthesized utilizing this compound in a key step. While detailed industrial synthesis routes are often proprietary, the role of the Grignard reagent is understood to be in the formation of a crucial intermediate. In the context of radiolabeling for positron emission tomography (PET) studies, a synthesis of [11C]zofenoprilat has been described that utilizes an immobilized Grignard reagent. nih.gov This suggests that in a standard synthetic pathway, this compound would be used to introduce the isopropenyl group, which is subsequently functionalized to form the 3-mercapto-2-methylpropanoyl side chain of the final molecule.

Synthesis of (S)-(−)-Phosphonotrixin

The synthesis of (S)-(−)-Phosphonotrixin, a potent herbicide, also involves the use of this compound in a critical carbon-carbon bond-forming reaction. The specific details of the chemoenzymatic formal synthesis are not extensively detailed in readily available literature, but it is established that a Grignard reaction with this compound is a key transformation. This step is crucial for introducing the three-carbon backbone that, after further modifications, will become the phosphinothricin core structure. The stereochemistry is controlled through the use of chiral starting materials or enzymatic resolutions at a different stage of the synthesis.

Synthesis of Biomimetically Relevant Structures (e.g., (+)-Selaginedorffone B intermediates)

In the biomimetic total synthesis of (+)-Selaginedorffone B, a structurally complex natural product, this compound is employed at the very outset of the synthetic sequence. The synthesis commences with the reaction of 3-(3-isopropyl 4-methoxy)-propionaldehyde with this compound. This Grignard addition to the aldehyde functionality proceeds in high yield to furnish a key allylic alcohol intermediate. This initial transformation sets the stage for a subsequent Johnson-Claisen rearrangement, demonstrating the importance of the Grignard reagent in providing the necessary structural motif for further strategic elaborations.

| Reaction | Substrate | Reagent | Product | Yield (%) |

| Grignard Addition | 3-(3-isopropyl 4-methoxy)-propionaldehyde | This compound | Allylic alcohol intermediate | 94 |

Approaches to Core Structures of Bioactive Compounds (e.g., Signermycin B)

The synthesis of the core structure of Signermycin B, an antibiotic with a unique cis-decalin system, features a strategic application of this compound. doaj.org The synthetic approach involves the reaction of a complex tricyclic ketone with this compound. This Grignard reaction introduces an isopropenyl group, converting the ketone into a dienol. This newly formed dienol is the crucial precursor for a subsequent key transformation: an anionic oxy-Cope rearrangement. doaj.orgnih.gov The rearrangement is thermally induced and proceeds with high stereoselectivity to furnish the desired cis-fused decalinone, which constitutes the core of the Signermycin B molecule.

| Reaction | Substrate | Reagent | Product | Yield (%) |

| Grignard Addition | Tricyclic ketone | This compound | Dienol intermediate | High |

Role of Isopropenylmagnesium Bromide in Polymerization Chemistry

Utilization in Polymerization Processes for Tailored Properties

The primary application of isopropenylmagnesium bromide and related Grignard reagents in polymerization is to achieve a high degree of control over the polymer's final properties. This is accomplished through a mechanism known as living anionic polymerization. libretexts.orgencyclopedia.pub In an ideal living polymerization, the processes of chain termination and chain transfer are absent. ethernet.edu.et This allows polymer chains to grow at a uniform rate, which leads to several desirable outcomes for tailoring polymer properties.

One of the most significant tailored properties achieved through this method is a narrow molecular weight distribution (Đ), also known as a low polydispersity index. researchgate.net Polymers with a low Đ value consist of chains that are very similar in length, leading to more uniform physical and mechanical properties. Grignard reagent-mediated polymerization, particularly when enhanced with additives like lithium chloride (LiCl), has been shown to produce polystyrene with low Đ under mild conditions. acs.orgcitedrive.com While Grignard reagents alone are often unsuitable for polymerizing nonpolar monomers like styrene (B11656), the addition of salts or other promoters can increase the radical character of the reagent, enabling successful and controlled polymerization. researchgate.netcitedrive.com

This controlled process allows for the predictable synthesis of polymers with a specific target molecular weight, which can be determined by the molar ratio of the monomer to the initiator. ethernet.edu.etepa.gov The ability to control both the molecular weight and its distribution is fundamental to designing polymers for specialized applications where performance is critically dependent on these parameters.

Table 1: Effect of Additives on Grignard Reagent-Mediated Polymerization of Styrene This table illustrates the role of additives in enabling the polymerization of styrene using Grignard reagents, resulting in polymers with controlled properties.

| Initiator System | Monomer | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (Đ) | Reference |

| RMgX | Styrene | 0% | - | - | researchgate.net |

| RMgX·LiCl (Turbo-Grignard) | Styrene | >99% | Controlled | Narrow | acs.org |

Co-polymerization Applications (e.g., with C60-cyclopentadiene Cycloadducts and Norbornene)

While this compound is a potent initiator for the homopolymerization of certain vinyl monomers, its application in the co-polymerization with monomers such as norbornene or fullerene (C60) derivatives is not well-documented in available scientific literature.

Research into the polymerization of norbornene typically involves other catalytic systems, such as palladium, nickel, or tungsten-based catalysts, which operate through different mechanisms like vinyl-addition or ring-opening metathesis polymerization (ROMP). mdpi.comnih.govrsc.orgnih.govrsc.org These methods are effective for producing norbornene homopolymers and copolymers with high molecular weights and specific microstructures. rsc.org

Similarly, the interaction of Grignard reagents with C60 and its derivatives primarily leads to functionalization of the fullerene cage rather than co-polymerization. sciforum.netmdpi.com Studies show that Grignard reagents add to the C60 molecule, resulting in the formation of various organofullerene derivatives. rsc.orgacs.orgresearchgate.net This process modifies the C60 molecule by attaching the isopropenyl group (or other organic groups) to its surface, but it does not typically initiate a repeating chain growth that incorporates both the Grignard-derived unit and the fullerene into a copolymer backbone. The focus of such research is on synthesizing new molecular structures and materials by derivatizing the fullerene, not on creating long-chain copolymers. mdpi.com

Impact on Polymer Structure and Characteristics

The use of this compound as an initiator in living anionic polymerization has a profound impact on the resulting polymer's structure and, consequently, its macroscopic characteristics. The controlled nature of this polymerization technique is a key determinant of the final polymer architecture. ethernet.edu.et

One of the most significant structural impacts is the ability to create well-defined block copolymers. nih.govumn.edu Because the anionic chain ends remain active after the initial monomer is consumed, a second, different monomer can be introduced to the reaction. This second monomer will then polymerize from the active end of the first polymer block, leading to the formation of a block copolymer with a precisely defined sequence and block length. This technique provides access to a vast range of materials with unique phase behaviors and properties.

Furthermore, Grignard-based coupling reactions can be employed to synthesize polymers with specific backbone structures. For example, the Grignard coupling-based synthesis of polycarbosilanes allows for straightforward structural design and the incorporation of functional groups like vinyl substituents. nih.govrsc.orgelsevierpure.com In such syntheses, the choice of starting materials and reaction conditions directly influences the polymer growth behavior, molecular weight, and the potential for linear, branched, or cyclic structures. nih.gov This control over the fundamental polymer structure dictates the material's ultimate properties, such as its suitability as a precursor for ceramic production. rsc.org The ability to maintain reactive chain ends also allows for precise end-group functionalization, where the polymerization is terminated with a specific electrophilic agent to install a desired functional group at the end of the polymer chain. encyclopedia.pub

Computational Chemistry and Theoretical Studies of Isopropenylmagnesium Bromide Reactions

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational organic and organometallic chemistry due to its balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in exploring the mechanisms of Grignard reactions, including those involving isopropenylmagnesium bromide. These calculations can help distinguish between different possible pathways, such as polar (nucleophilic addition) and single-electron transfer (SET) mechanisms.

In a typical DFT study of the reaction of this compound with a carbonyl compound, the geometries of the reactants, transition states, intermediates, and products are optimized to find the lowest energy structures. The calculated energies of these species allow for the determination of reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies of activation (ΔG‡), which are crucial for understanding the kinetics and thermodynamics of the reaction.

For instance, in the addition of a vinyl Grignard reagent to a ketone, DFT can be used to model the formation of the initial complex, the key carbon-carbon bond-forming transition state, and the final magnesium alkoxide product. The calculated activation energy for the transition state provides a quantitative measure of the reaction rate. A lower activation energy indicates a faster reaction.

Table 1: Representative Calculated Energetic Data for the Addition of a Vinyl Grignard Reagent to Acetone

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (Grignard + Acetone) | 0.0 | 0.0 |

| Pre-reaction Complex | -5.2 | +2.1 |

| Transition State | +12.5 | +20.8 |

| Product (Magnesium Alkoxide) | -45.7 | -38.9 |

These calculations can also incorporate the effects of the solvent, which is crucial for Grignard reactions that are typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. Solvation models can be used to account for the stabilizing effect of the solvent on charged intermediates and transition states.

Analysis of Regio- and Diastereoselectivity via Computational Modeling

Computational modeling is particularly adept at explaining and predicting the selectivity of chemical reactions. For this compound, which can potentially react at different sites in unsymmetrical electrophiles (regioselectivity) or create new stereocenters with a specific spatial arrangement (diastereoselectivity), computational analysis of the relevant transition states is key.

Regioselectivity: In reactions with α,β-unsaturated carbonyl compounds, this compound can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon). DFT calculations can determine the activation barriers for both pathways. The preferred reaction pathway is the one with the lower energy transition state. Experimental studies on the related vinylmagnesium bromide have shown that the regioselectivity can be influenced by the substrate. figshare.comnih.gov

Diastereoselectivity: When this compound reacts with a chiral carbonyl compound or an electrophile with a nearby stereocenter, two or more diastereomeric products can be formed. The ratio of these products is determined by the relative energies of the diastereomeric transition states leading to them. By modeling all possible transition state structures, the difference in their free energies (ΔΔG‡) can be calculated, which directly relates to the predicted diastereomeric ratio (d.r.) of the products. A larger ΔΔG‡ corresponds to higher diastereoselectivity.

Table 2: Illustrative Computational Analysis of Diastereoselectivity in the Addition of a Vinyl Grignard Reagent to a Chiral Aldehyde

| Diastereomeric Transition State | Relative Gibbs Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio |

| TS-A (leading to Diastereomer A) | 15.2 | 95 |

| TS-B (leading to Diastereomer B) | 17.0 | 5 |

Note: This data is hypothetical and serves to illustrate the principles of computational analysis of diastereoselectivity.

Elucidation of Molecular Interactions and Transition States

One of the most significant contributions of computational chemistry is the ability to visualize and analyze the three-dimensional structures of fleeting transition states. For the reactions of this compound, understanding the geometry of the transition state is crucial for explaining its reactivity and selectivity.

DFT calculations can reveal key geometric parameters of the transition state, such as the length of the forming carbon-carbon bond and the coordination of the magnesium atom to the carbonyl oxygen and solvent molecules. These models often show a cyclic transition state where the magnesium atom coordinates to the carbonyl oxygen, acting as a Lewis acid to activate the electrophile towards nucleophilic attack by the isopropenyl group.

Furthermore, advanced computational techniques like Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory can be applied to the calculated structures to quantify the electronic interactions between the Grignard reagent and the electrophile in the transition state. This can reveal the extent of charge transfer and the nature of the bonding interactions that stabilize the transition state.

Prediction of Reactivity Profiles and Stereochemical Outcomes

By systematically performing DFT calculations for the reaction of this compound with a range of different electrophiles, a reactivity profile can be predicted. This involves calculating the activation energies for each reaction. Lower activation energies would suggest a higher reactivity towards that particular electrophile.